molecular formula C16H19ClN2O3S B4577480 1-[(4-chlorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine

1-[(4-chlorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine

Cat. No.: B4577480
M. Wt: 354.9 g/mol
InChI Key: JYHNTPUWIZWXTI-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a 5-methyl-2-furylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine typically involves the following steps:

    Formation of the piperazine core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 4-chlorophenylsulfonyl group: This step involves the sulfonylation of the piperazine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 5-methyl-2-furylmethyl group: The final step involves the alkylation of the piperazine ring with 5-methyl-2-furylmethyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form corresponding furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with protein active sites, potentially inhibiting enzyme activity. The furyl group may enhance the compound’s binding affinity through π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)sulfonyl]-4-phenylpiperazine
  • 1-[(4-methylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine
  • 1-[(4-chlorophenyl)sulfonyl]-4-[(2-furyl)methyl]piperazine

Uniqueness

1-[(4-chlorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine is unique due to the presence of both the 4-chlorophenylsulfonyl and 5-methyl-2-furylmethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can result in enhanced biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[(5-methylfuran-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3S/c1-13-2-5-15(22-13)12-18-8-10-19(11-9-18)23(20,21)16-6-3-14(17)4-7-16/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHNTPUWIZWXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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